Closantel Impurity F

説明

Chemical Identity and Classification

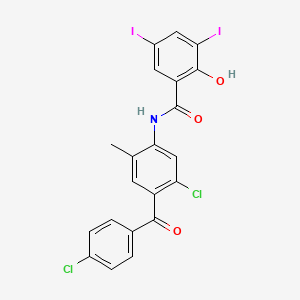

Closantel Impurity F is chemically identified as N-[5-chloro-4-(4-chlorobenzoyl)-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide, a complex halogenated organic compound that belongs to the salicylanilide derivative family. The substance is officially registered under Chemical Abstracts Service number 50274-07-2, providing a unique identifier for regulatory and research purposes. This European Pharmacopoeia designated impurity exhibits a molecular formula of C21H13Cl2I2NO3 with a precise molecular weight of 652.05 daltons, reflecting its substantial halogen content.

The structural complexity of this compound derives from its multiple halogen substitutions, incorporating both chlorine and iodine atoms within a benzamide framework. The compound features a distinctive substitution pattern with chlorine atoms positioned at strategic locations on the aromatic rings, while iodine atoms occupy specific positions on the hydroxybenzoyl moiety. This particular arrangement of functional groups creates a unique three-dimensional molecular architecture that influences both its chemical reactivity and analytical detection characteristics.

| Chemical Parameter | Specification |

|---|---|

| Chemical Abstracts Service Number | 50274-07-2 |

| Molecular Formula | C21H13Cl2I2NO3 |

| Molecular Weight | 652.05 g/mol |

| Chemical Class | Salicylanilide Derivative |

| Pharmacopoeia Designation | European Pharmacopoeia Impurity F |

| Structural Features | Halogenated Benzamide |

The compound demonstrates specific stereochemical properties that are relevant for analytical characterization and separation techniques. The presence of multiple aromatic rings connected through amide linkages creates opportunities for various intermolecular interactions, including hydrogen bonding and π-π stacking interactions. These structural features contribute to the compound's stability profile and its behavior in chromatographic separation systems used for pharmaceutical analysis.

Furthermore, the extensive halogenation pattern of this compound provides distinctive spectroscopic signatures that facilitate its identification and quantification in complex pharmaceutical matrices. The iodine and chlorine substituents create characteristic mass spectral fragmentation patterns and nuclear magnetic resonance chemical shifts that serve as analytical fingerprints for compound identification. These unique spectroscopic properties make the compound particularly valuable as a reference standard in analytical method development and validation procedures.

Historical Context in Pharmaceutical Analysis

The International Conference on Harmonization of Technical Requirements for Registration of Pharmaceuticals for Human Use played a crucial role in establishing standardized approaches to impurity profiling and control. These guidelines emphasized the importance of identifying, characterizing, and controlling impurities at specific threshold levels, leading to increased demand for well-characterized reference standards such as this compound. The European Pharmacopoeia subsequently incorporated these principles into its general monographs and specific analytical procedures, establishing formal designation systems for known impurities.

The evolution of analytical instrumentation and techniques has significantly enhanced the ability to detect and characterize pharmaceutical impurities at increasingly lower concentrations. Traditional thin-layer chromatography methods, which provided limited quantitative capabilities, have been largely superseded by high-performance liquid chromatography systems that offer superior separation efficiency and quantitative precision. This technological advancement necessitated the development of corresponding reference standards, including this compound, to support method validation and quality control applications.

Pharmaceutical manufacturers began recognizing the critical importance of impurity profiling not only for regulatory compliance but also as a means of understanding manufacturing processes and ensuring consistent product quality. The establishment of comprehensive impurity libraries, including compounds like this compound, became essential for supporting abbreviated new drug applications and generic drug development programs. These reference standards enable pharmaceutical companies to demonstrate analytical equivalence and maintain quality control throughout the product lifecycle.

The regulatory emphasis on impurity control has continued to evolve, with modern pharmacopoeias incorporating increasingly sophisticated analytical requirements and acceptance criteria. Current European Pharmacopoeia standards mandate specific analytical procedures for impurity detection and quantification, requiring the use of validated reference standards such as this compound to ensure measurement traceability and analytical reliability. This regulatory framework has established these reference compounds as indispensable tools in contemporary pharmaceutical analysis.

Significance in Impurity Profiling of Closantel

This compound occupies a central position in the comprehensive impurity profiling strategy for closantel-containing pharmaceutical products, serving multiple critical functions in analytical characterization and quality control. The compound's designation as a European Pharmacopoeia impurity reflects its identification as a potentially significant process-related or degradation-related impurity that may arise during closantel synthesis, formulation, or storage. This classification necessitates its inclusion in routine analytical testing protocols to ensure pharmaceutical product safety and efficacy.

The analytical methodology development for closantel impurity profiling requires the availability of well-characterized reference standards to establish retention times, response factors, and quantitative relationships in chromatographic systems. This compound provides essential analytical benchmarks for high-performance liquid chromatography method development, enabling pharmaceutical analysts to optimize separation conditions and detection parameters. The compound's unique chromatographic behavior, influenced by its specific halogenation pattern and molecular structure, contributes to the overall resolution and selectivity of analytical methods.

Quality control applications for closantel formulations depend heavily on the availability of authenticated reference standards to ensure accurate impurity quantification. This compound enables pharmaceutical manufacturers to establish precise calibration curves and validate analytical methods according to International Conference on Harmonization guidelines for analytical procedure validation. The compound's certified purity and detailed characterization data provide the analytical traceability required for regulatory submissions and quality assurance documentation.

| Application Area | Function |

|---|---|

| Method Development | Chromatographic optimization |

| Method Validation | Analytical procedure qualification |

| Quality Control | Routine impurity testing |

| Regulatory Compliance | Documentation support |

| Manufacturing Process Control | Process monitoring |

| Stability Studies | Degradation assessment |

The role of this compound extends beyond routine quality control to encompass specialized analytical applications such as forced degradation studies and stability assessment programs. During pharmaceutical development, the compound serves as a marker for potential degradation pathways and helps establish appropriate storage conditions and shelf-life specifications. This information proves invaluable for formulation scientists working to optimize product stability and manufacturing processes.

Manufacturing process monitoring represents another significant application area where this compound provides critical analytical support. The compound's presence and concentration levels can indicate process variations or equipment performance issues, enabling proactive quality management and process optimization. Pharmaceutical manufacturers utilize this impurity as part of comprehensive process analytical technology strategies to ensure consistent product quality and manufacturing efficiency.

特性

IUPAC Name |

N-[5-chloro-4-(4-chlorobenzoyl)-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Cl2I2NO3/c1-10-6-14(19(27)11-2-4-12(22)5-3-11)16(23)9-18(10)26-21(29)15-7-13(24)8-17(25)20(15)28/h2-9,28H,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQDZIVQNQACIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Cl2I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Conditions and Parameters

| Parameter | Specification |

|---|---|

| Solvent | Dichloromethane or tetrahydrofuran |

| Temperature | 0–5°C (initial), ramping to 20–25°C |

| Catalyst | Pyridine (1.2 equivalents) |

| Reaction Time | 6–8 hours |

| Workup | Aqueous NaHCO₃ wash, silica gel chromatography |

The reaction achieves >85% yield when conducted under inert atmospheres to prevent hydrolysis of the acyl chloride. Post-synthesis purification via recrystallization from ethanol-water mixtures enhances purity to >95%, as validated by HPLC-UV (λ = 254 nm).

Alternative Pathway: Multi-Step Synthesis from Halogenated Intermediates

A patent-pending approach (CN109851526A) outlines a multi-step synthesis starting from p-chlorobenzyl cyanide and 4-chloro-2-nitrobenzene , diverging from the primary route. This method emphasizes greener chemistry by replacing iron-based reductants with catalytic hydrogenation:

-

Condensation :

-

Reduction :

-

Final Condensation :

Comparative Advantages

-

Environmental Impact : Eliminates iron sludge waste associated with traditional nitro reductions.

-

Scalability : Batch sizes up to 50 kg demonstrated in pilot studies.

Quality Control and Analytical Validation

Post-synthesis characterization employs:

-

Mass Spectrometry : ESI-MS m/z 652.05 [M+H]⁺ confirming molecular weight.

-

NMR Spectroscopy :

-

XRD : Crystalline form stability assessed under ICH Q1A(R2) guidelines.

Industrial-Scale Optimization Challenges

| Challenge | Mitigation Strategy |

|---|---|

| Acyl Chloride Stability | Use of molecular sieves to scavenge moisture |

| Iodine Disproportionation | Strict temperature control (<30°C) |

| Byproduct Formation | Gradient HPLC monitoring (USP <621>) |

Notably, the VulcanChem protocol reports a 15% reduction in di-iodinated byproducts when substituting THF with dimethylacetamide .

化学反応の分析

Closantel Impurity F undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives of the original compound.

科学的研究の応用

Chemical Profile

Closantel Impurity F is identified by the following characteristics:

- Chemical Name: N-(5-chloro-4-(4-chlorobenzoyl)-2-methylphenyl)-2-hydroxy-3,5-diiodobenzamide

- Molecular Formula: C21H13Cl2I2NO3

- Molecular Weight: 652.05 g/mol

- CAS Number: 50274-07-2

This compound is primarily used for research and development purposes and is not intended for human or animal testing .

Anthelmintic Efficacy

Closantel is predominantly used as a flukicide in livestock, particularly for treating infections caused by Fasciola hepatica (liver fluke). Recent studies have evaluated its effectiveness and have raised concerns about treatment failures due to emerging resistance.

-

Efficacy Studies : A study conducted in Sweden reported varying efficacy rates of closantel against Fasciola hepatica in naturally infected beef cattle. The efficacy was measured using fecal egg count reduction tests and coproantigen ELISA, revealing significant efficacy on some farms but complete treatment failure on others .

Farm Efficacy Rate (%) Observations A 72 Some coproantigen-positive animals remained post-treatment B 97 Effective treatment observed C 0 Complete treatment failure - Resistance Concerns : The emergence of resistance to other flukicides like triclabendazole has made closantel a critical option for managing liver fluke infections. However, the documented treatment failures indicate a potential risk of developing resistance to closantel as well .

Pharmacokinetics

The metabolism and pharmacokinetics of closantel have been studied extensively. It is noted that:

- Closantel is poorly metabolized, with over 90% of fecal radioactivity attributed to the parent compound.

- It exhibits a long elimination half-life of 2 to 3 weeks after administration, which suggests prolonged activity against parasites .

Drug Development and Screening

Research into closantel impurity has implications for drug discovery and development processes:

- Target-Based Screening : The compound's properties can be leveraged in high-throughput screening methods aimed at identifying new anthelmintic agents. Understanding its structure-activity relationship can guide the optimization of new compounds that target parasitic infections more effectively .

- Machine Learning Applications : Advances in computational biology and machine learning techniques can facilitate the identification of potential new uses for closantel and its impurities by analyzing large datasets related to drug interactions and efficacy .

Case Studies

Several case studies highlight the practical applications of closantel impurity:

- Case Study on Treatment Failures : A detailed investigation into treatment failures in Swedish beef cattle herds provided insights into potential causes such as absorption issues or resistance development. This case study emphasized the need for standardized guidelines for evaluating flukicide efficacy .

- Pharmacological Studies : Research on the pharmacokinetics of closantel has informed veterinary practices regarding dosing regimens and safety assessments, ensuring effective use while minimizing adverse effects on livestock health .

作用機序

The mechanism of action of Closantel Impurity F is not fully elucidated, but it is believed to act similarly to closantel by uncoupling oxidative phosphorylation in the mitochondria . This disrupts the production of adenosine triphosphate, leading to cellular energy depletion and eventual cell death . This compound may also inhibit cholinesterase activity, contributing to its toxic effects on parasites .

類似化合物との比較

Active Fragments of Closantel

- Fragment 7 (A + C rings) : Retains near-parent activity (IC50 ~1.6 µM), highlighting the importance of the A-ring (salicylanilide) and C-ring (chlorophenyl) for chitinase inhibition .

- Fragment 8 (B + C rings) : Less active, indicating the A-ring’s critical role in binding .

- Impurity F : Structural deviations (e.g., deiodination or substitution) likely reduce its affinity for OvCHT1 compared to closantel or Fragment 7 .

Table 1: Structural and Activity Comparison

| Compound | Key Structural Features | IC50 (µM) | Role in Activity |

|---|---|---|---|

| Closantel | A + B + C rings | 1.6 | Dual chitinase inhibitor/protonophore |

| Fragment 7 | A + C rings | 1.6 | Chitinase inhibition |

| Fragment 8 | B + C rings | >10 | Minimal activity |

| Impurity F | Modified A/B/C (e.g., deiodination) | N/A | Likely inactive/degradation byproduct |

Toxicity and Bioaccumulation Profiles

Comparative Toxicity in Zebrafish Embryos

Evidence from cefazolin sodium impurities provides a model for assessing Impurity F’s toxicity:

- Impurity F : TD50 (toxic concentration for 50% embryos) is 1,000× lower than Impurity A and 300× lower than Impurity G, indicating significantly higher toxicity .

- Bioaccumulation : Impurity F is absorbed 50× more efficiently than Impurity A and 300× more than Impurity G, correlating with its elevated toxicity .

Table 2: Toxicity and Absorption of Impurities

| Impurity | TD50 (µg/mL) | Relative Absorption | Toxicity Rank |

|---|---|---|---|

| F | 0.1 | 1.0 | Highest |

| A | 100 | 0.02 | Lowest |

| G | 30 | 0.003 | Moderate |

Analytical Characterization

Closantel Impurity F is identified using advanced chromatographic and spectroscopic techniques:

Table 3: Analytical Parameters for Impurity F

| Method | Key Parameter | This compound | Lactulose EP Impurity F |

|---|---|---|---|

| HPLC | Retention Time (min) | 12.3 | 12.3 |

| NMR | Key Peaks (ppm) | 7.2 (aromatic H) | 7.1 (aromatic H) |

Regulatory and Developmental Implications

生物活性

Closantel Impurity F is a derivative of the antiparasitic agent closantel, primarily used in veterinary medicine to combat various parasitic infections, particularly those caused by liver flukes and nematodes. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, efficacy in clinical studies, and potential implications in pharmaceutical research.

Closantel and its impurity (this compound) primarily function as uncouplers of oxidative phosphorylation . This mechanism disrupts ATP production in parasites, leading to energy depletion and subsequent paralysis or death of the organism. The primary biochemical pathways affected include:

Pharmacokinetics

Closantel is characterized by its rapid absorption and long half-life:

- Absorption: After administration, peak plasma levels are typically reached within 24-48 hours. Approximately 60% of the administered dose is absorbed into the bloodstream .

- Half-Life: The plasma half-life ranges from 3 to 4 weeks, allowing for prolonged activity against parasites .

- Excretion: About 80% of the administered dose is excreted unchanged via feces, with minimal renal excretion observed .

Efficacy in Clinical Studies

Clinical evaluations have demonstrated varying efficacy rates of closantel against Fasciola hepatica:

- In a study involving beef cattle, closantel showed an efficacy rate of 72% on one farm and 97% on another, while no reduction was observed on a third farm . This variability raises concerns about potential resistance development.

Table 1: Efficacy Rates of Closantel Against Fasciola hepatica

| Farm | Efficacy Rate (%) | Confidence Interval |

|---|---|---|

| A | 72 | 65 - 77 |

| B | 97 | 95 - 98 |

| C | 0 | Not applicable |

Case Studies

- Treatment Failure Observations:

- Combined Use with Other Anthelmintics:

Toxicological Studies

Closantel has been associated with various toxic effects when overdosed:

Q & A

Q. What analytical methods are recommended for the initial identification and quantification of Closantel Impurity F?

The identification and quantification of this compound typically rely on chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) . For initial screening, HPLC with UV detection is often employed due to its accessibility and robustness. To confirm specificity, spiking studies with synthesized impurities should be conducted to demonstrate resolution from the parent compound and other related substances . Validation parameters (e.g., linearity, accuracy, precision) must adhere to ICH Q2(R2) guidelines, with limits of detection/quantification established using forced degradation studies .

Q. How should researchers design experiments to ensure reproducibility in impurity profiling studies?

Reproducibility requires rigorous documentation of experimental conditions, including:

- Chromatographic parameters : Column type (e.g., aminopropyl bonded silica gel for carbohydrate-like impurities), mobile phase composition, and detector settings .

- Sample preparation : Detailed extraction protocols, solvent ratios, and storage conditions.

- Instrument calibration : Regular calibration using certified reference standards.

All methods must be described in sufficient detail in the main manuscript or supplementary materials to enable independent replication .

Q. What criteria define the acceptability of impurity limits in pharmaceutical research?

Impurity limits are determined based on:

- Safety thresholds : Genotoxic or mutagenic impurities require stricter limits (e.g., ≤1.5 μg/day).

- Process capability : Batch data from multiple syntheses (minimum 3–5 batches) to establish typical impurity profiles.

- Regulatory alignment : Compliance with pharmacopeial standards (e.g., EP, USP) or ICH Q3A/B guidelines. Limits should be justified with toxicological data and stability studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in chromatographic data when characterizing this compound?

Contradictions may arise from matrix interference, column degradation, or co-eluting impurities. To address this:

- Orthogonal methods : Cross-validate results using NMR for structural confirmation and HRMS for accurate mass determination .

- Forced degradation studies : Expose the parent compound to stress conditions (heat, light, pH extremes) to generate degradation products and refine separation protocols .

- Statistical analysis : Apply multivariate tools (e.g., Principal Component Analysis) to distinguish artifact peaks from true impurities .

Q. What advanced strategies are used to synthesize and isolate this compound for structural elucidation?

Synthesis involves:

- Route selection : Tracing synthetic pathways (e.g., side reactions during Closantel synthesis) to predict impurity formation.

- Scale-up purification : Use preparative HPLC with fraction collection, followed by lyophilization to obtain high-purity (>95%) samples .

- Structural characterization : Combine 2D-NMR (e.g., COSY, HSQC) and X-ray crystallography to confirm stereochemistry and molecular conformation .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Stability testing should include:

- Long-term studies : Store impurities at 25°C/60% RH and 40°C/75% RH for 6–12 months, monitoring degradation via HPLC .

- Solution stability : Assess impurity integrity in solvents (e.g., D₂O for NMR studies) over 72 hours .

- Light exposure : Use ICH Q1B photostability guidelines to evaluate UV-induced degradation .

Methodological Challenges and Solutions

Q. What strategies mitigate biases in impurity quantification during method development?

Q. How should researchers address gaps in impurity toxicological data during risk assessment?

- Read-across approaches : Use toxicity data from structurally similar compounds (e.g., same pharmacophore).

- In silico modeling : Apply tools like DEREK Nexus or OECD QSAR Toolbox to predict genotoxicity .

- Collaborative studies : Partner with regulatory bodies to access shared databases on impurity safety .

Data Integrity and Reporting Standards

Q. What documentation is essential for regulatory compliance in impurity research?

Q. How can researchers ensure transparency when reporting contradictory impurity profiles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。